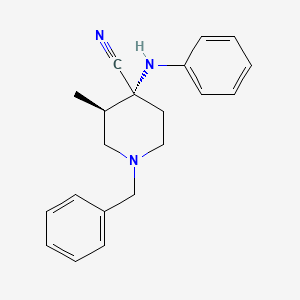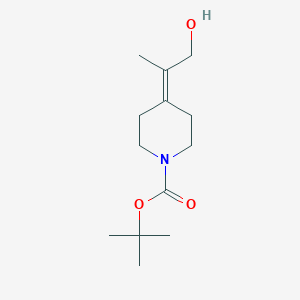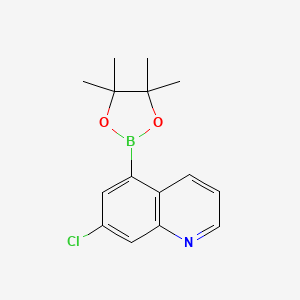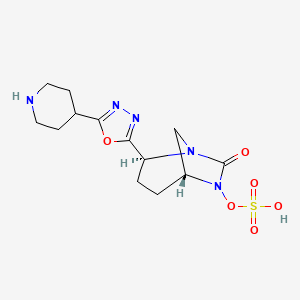![molecular formula C14H17NO2 B13910592 6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
6-Methylspiro[chromane-2,4'-piperidin]-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylspiro[chromane-2,4’-piperidin]-4-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom. The presence of both chromane and piperidine rings in its structure contributes to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[chromane-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a chromane derivative with a piperidine derivative under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-Methylspiro[chromane-2,4’-piperidin]-4-one may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated reactors and advanced monitoring systems can help achieve consistent production of the compound.
化学反应分析
Types of Reactions
6-Methylspiro[chromane-2,4’-piperidin]-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with biological targets has led to research into its potential as a therapeutic agent.
Industry: Its chemical reactivity and stability make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Methylspiro[chromane-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6-Methylspiro[chromene-2,4’-piperidin]-4-one
- 7-Methylspiro[chromene-2,4’-piperidin]-4-one
- 6-Chlorospiro[chromane-2,4’-piperidin]-4-one
Uniqueness
6-Methylspiro[chromane-2,4’-piperidin]-4-one is unique due to its specific spiro linkage and the presence of both chromane and piperidine rings. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
属性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
6-methylspiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C14H17NO2/c1-10-2-3-13-11(8-10)12(16)9-14(17-13)4-6-15-7-5-14/h2-3,8,15H,4-7,9H2,1H3 |
InChI 键 |
ZXJOTYBVPLUTPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC3(CCNCC3)CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


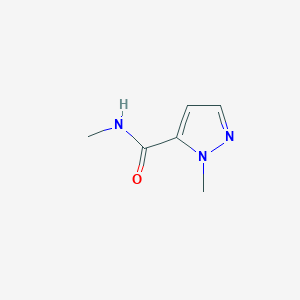
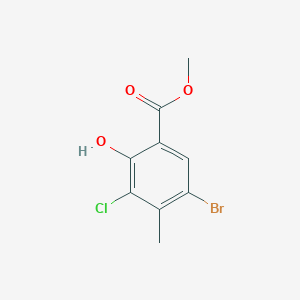
![8-fluoro-1-oxo-11aH-benzo[b][1,4]benzothiazepine-9-carboxylic acid](/img/structure/B13910527.png)
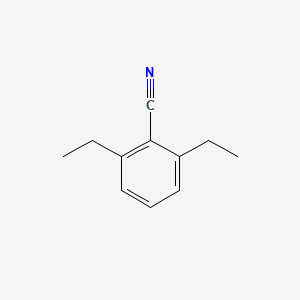
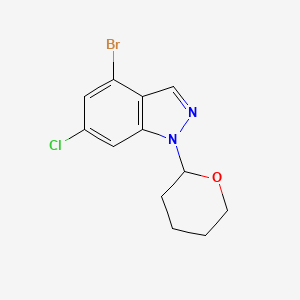
![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13910536.png)
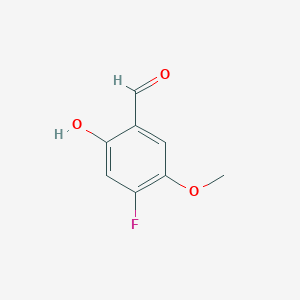
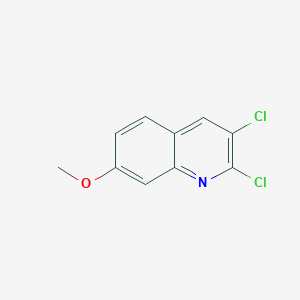
![(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B13910555.png)
